molecular formula C15H22IN3O2 B602159 Amisulpride EP impurity C CAS No. 176849-91-5

Amisulpride EP impurity C

Cat. No.: B602159
CAS No.: 176849-91-5
M. Wt: 403.27
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Description

Significance of Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are unwanted chemical substances that can be present in active pharmaceutical ingredients (APIs). cymitquimica.comadventchembio.com These substances can originate from various sources, including raw materials, intermediates, by-products of synthesis, or degradation of the API itself. cymitquimica.com The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of a drug product. adventchembio.com Therefore, the identification, quantification, and control of impurities are crucial aspects of pharmaceutical development and manufacturing to ensure the quality and safety of medications. cymitquimica.comadventchembio.com

Regulatory Framework for Pharmaceutical Impurity Control

To ensure the safety and quality of pharmaceutical products, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. gmpinsiders.comtandfonline.com The ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for reporting, identifying, and qualifying impurities. gmpinsiders.comich.org These guidelines set thresholds for impurities that trigger the need for identification and toxicological qualification. ich.org Other relevant guidelines include ICH Q3C for residual solvents and ICH M7 for mutagenic impurities. jpionline.orgbiotech-spain.com Adherence to these regulatory standards is mandatory for the approval and marketing of pharmaceutical products.

Classification and Nomenclature of Amisulpride (B195569) Related Substances

Amisulpride is an atypical antipsychotic agent belonging to the benzamide (B126) class. daicelpharmastandards.comnih.govwikipedia.org As with any synthetic API, the manufacturing process of Amisulpride can lead to the formation of related substances or impurities. The European Pharmacopoeia (EP) lists several potential impurities for Amisulpride, designated with letters (e.g., Impurity A, B, C, etc.). venkatasailifesciences.comscribd.com This systematic nomenclature allows for standardized identification and control of these substances across different manufacturers and regulatory agencies.

Contextualizing Amisulpride EP Impurity C within Amisulpride Quality Attributes

This compound is a specified impurity in the European Pharmacopoeia monograph for Amisulpride. venkatasailifesciences.comclearsynth.com As a specified impurity, it must be monitored and controlled within the limits defined in the monograph to ensure the quality of the Amisulpride API. vulcanchem.com Its presence is a critical quality attribute (CQA) of Amisulpride, and its level is an indicator of the control and consistency of the manufacturing process. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXFWDVKMXKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of Amisulpride Ep Impurity C

The fundamental identity of Amisulpride (B195569) EP Impurity C is defined by its chemical structure and associated identifiers.

IdentifierValue
IUPAC Name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide clearsynth.com
CAS Number 176849-91-5 clearsynth.com
Molecular Formula C15H22IN3O2 vulcanchem.com
Molecular Weight 403.26 g/mol vulcanchem.com
Canonical SMILES CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I vulcanchem.com

Advanced Analytical Methodologies for Characterization and Quantification of Amisulpride Ep Impurity C

Chromatographic Techniques for Impurity Separation and Quantification

Chromatographic methods are fundamental in pharmaceutical analysis for separating impurities from the API and quantifying them. For Amisulpride (B195569) EP Impurity C, which is chemically identified as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are pivotal. vulcanchem.comclearsynth.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a widely adopted technique for the analysis of Amisulpride and its related substances. clearsynth.com Method development focuses on achieving optimal separation between the main component and all potential impurities, including Impurity C.

The choice of stationary phase and mobile phase (eluent system) is critical for effective separation. Reversed-phase chromatography is the most common approach.

Stationary Phase: C8 and C18 columns are frequently employed. ingentaconnect.combenthamdirect.comsphinxsai.com The selection depends on the polarity of the impurities to be separated. C18 columns, being more non-polar, generally provide greater retention for a wide range of compounds. Studies have utilized various C18 columns, including Inertsil ODS (250 × 4.6 mm, 5µm) and Acquity BEH C18 (150 x 3.0mm, 1.7µm), to achieve successful separation. researchgate.netjddtonline.info The main challenge often lies in achieving adequate resolution between Impurity B and the Amisulpride peak, which has driven the exploration of different stationary phases. sphinxsai.com

Eluent System: The mobile phase typically consists of an aqueous buffer and an organic modifier. A simple isocratic method has been described using a mixture of phosphate (B84403) buffer and methanol (B129727). ingentaconnect.combenthamdirect.com To enhance peak shape and resolution, especially for ionizable compounds like Amisulpride and its impurities, ion-pairing agents can be added to the mobile phase. One method details the use of sodium octanesulphonate in a buffer of potassium dihydrogen phosphate (pH 2.0) mixed with methanol. sphinxsai.com The pH of the buffer and the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) are optimized to achieve the desired retention times and selectivity. nih.gov For instance, a mobile phase of phosphate buffer at pH 6.5 mixed with acetonitrile (60:40, v/v) has been used effectively. jddtonline.info

Table 1: Examples of HPLC Stationary Phases and Eluent Systems for Amisulpride Impurity Analysis

Stationary Phase Dimensions Mobile Phase Detection Reference
RP-C8 250 x 4.6 mm Phosphate buffer and methanol Not Specified ingentaconnect.combenthamdirect.com
Inertsil ODS (C18) 250 × 4.6 mm, 5µm Buffer (50 mM KH₂PO₄, pH 2.0 with Sodium Octanesulphonate) and Methanol (30:70 v/v) UV (225 nm) sphinxsai.comresearchgate.net
Acquity BEH C18 150 x 3.0mm, 1.7µm Phosphate buffer (pH 6.5) and Acetonitrile (60:40, v/v) UV (248 nm) jddtonline.info
Inertsil ODS 150x4.6mm, 3.5µ Buffer and Acetonitrile (30:70 v/v) UV (257 nm) bbrc.in

While isocratic methods are simpler, gradient elution is often necessary for analyzing complex mixtures containing impurities with a wide range of polarities. oup.com A gradient program allows for the timely elution of both highly retained and weakly retained compounds within a single analytical run. For the impurity profiling of Amisulpride, a gradient elution was developed using methanol and water, both containing 0.1% formic acid. The gradient was programmed to increase the methanol content from 5% to 80% over several minutes to ensure the elution of all potential impurities. oup.com Similarly, in another study, a gradient was employed to elute lipophilic molecules from the sample matrix that interact strongly with the stationary phase. mdpi.com

Stationary Phase Selection and Eluent System Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. This results in significantly improved resolution, higher efficiency, and much faster analysis times. turkjps.org

For Amisulpride impurity profiling, UHPLC has been proven to be a fast, accurate, and specific analytical tool. oup.comnih.govresearchgate.net A stability-indicating RP-UPLC method was developed using a C18 column (100x2.1 mm, 1.7 µm) with an isocratic mobile phase of buffer (orthophosphoric acid in water) and acetonitrile (50:50 v/v). turkjps.org This method achieved a very short runtime of 3 minutes, making it suitable for high-throughput quality control laboratories. turkjps.org The combination of UHPLC with Diode-Array Detection (DAD) allows for the simultaneous monitoring of absorbances at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov

Table 2: Example of UHPLC Method for Amisulpride Analysis

Stationary Phase Dimensions Mobile Phase Flow Rate Run Time Detection Reference
C18 100x2.1 mm, 1.7µm Buffer (2 mL H₃PO₄ in 1L water) and Acetonitrile (50:50 v/v) 0.20 mL/min 3 min PDA (280 nm) turkjps.org
Nucleosil 100-5 (C18) 125 mm × 4 mm, 5 µm Acetonitrile and 0.1% Formic Acid (Gradient) 1 mL/min 12 min DAD (280 nm) mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment of Related Substances

Amisulpride EP Impurity C is a racemic mixture, designated as (2RS). vulcanchem.com The individual enantiomers of a chiral compound can have different pharmacological and toxicological profiles. rsc.org Therefore, assessing the enantiomeric purity of related substances is an important aspect of quality control. Chiral chromatography is the technique of choice for separating enantiomers.

A stereospecific HPLC method for the determination of Amisulpride enantiomers in biological fluids has been developed, which can be adapted for impurity analysis. nih.gov This method employs a specialized chiral stationary phase, Chiralpak AS, which is capable of discriminating between the R-(+)- and S-(-)-enantiomers. nih.govoup.com The mobile phase consisted of a non-polar solvent like n-hexane or n-heptane mixed with ethanol (B145695) and a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to improve peak shape and resolution. nih.gov Such methods are crucial for confirming the racemic nature of Impurity C and for quantifying any potential enantiomeric excess if required by regulatory standards. Research has shown that the S(−)-enantiomer of Amisulpride is significantly more potent for the D2 receptor, while the R(+)-enantiomer is more potent for the 5-HT7 receptor, highlighting the importance of stereospecific analysis. rsc.org

Spectroscopic Techniques for Confirmation of Structure

Spectroscopic methods are indispensable for elucidating the molecular structure of pharmaceutical impurities. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's functional groups and chromophoric systems, confirming its identity as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide. vulcanchem.comklivon.comclearsynth.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. The chemical structure of this compound contains a benzamide (B126) core, a primary amino group, an iodine substituent, a methoxy (B1213986) group, and an ethylpyrrolidinyl moiety, all of which give rise to distinct absorption bands in the IR spectrum. vulcanchem.com

The analysis of these bands allows for the unambiguous confirmation of the compound's functional makeup. For instance, the presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide C=O stretching vibration, a key feature of the benzamide structure. The N-H stretching vibrations of the primary amine and the amide group typically appear as sharp to broad bands in the 3200-3500 cm⁻¹ region. Other characteristic absorptions include C-H stretching of alkyl and aromatic groups, C-O stretching of the methoxy ether, and C-N stretching vibrations.

Table 1: Predicted Characteristic IR Absorption Bands for this compound This table presents predicted data based on established correlation charts and data from structurally similar compounds.

Functional GroupType of VibrationPredicted Wavenumber (cm⁻¹)
Primary Amine (Ar-NH₂)N-H Stretch3300 - 3500 (two bands)
Secondary Amide (R-CO-NH-R)N-H Stretch3200 - 3400 (one band)
Secondary AmideC=O Stretch1640 - 1680
Aromatic RingC=C Stretch1450 - 1600
Methoxy Group (Ar-O-CH₃)C-O Stretch1200 - 1275 (asymmetric)
Methoxy Group (Ar-O-CH₃)C-O Stretch1000 - 1075 (symmetric)
Alkyl Groups (C-H)C-H Stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores—the parts of the molecule that absorb light in the UV-Vis range. The primary chromophore in this compound is the substituted benzamide ring system. vulcanchem.com

The benzene (B151609) ring itself has characteristic electronic transitions, but the presence of substituents such as the amino (-NH₂), methoxy (-OCH₃), and iodo (-I) groups act as auxochromes. These groups, with their non-bonding electrons, can interact with the pi-electron system of the ring, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity. While specific UV-Vis data for Impurity C is not widely published, analysis of the parent compound, Amisulpride, shows strong absorbance maxima at wavelengths such as 226.5 nm and 280 nm, depending on the solvent. turkjps.orgresearchgate.net The chromophoric system of Impurity C is expected to result in a similar UV absorption profile, which is useful for its detection in chromatographic methods.

Table 2: Key Chromophoric Information for this compound This table outlines the principal chromophore and influencing factors based on the molecule's structure.

ComponentRoleExpected UV-Vis Absorption Region
Substituted Benzamide RingPrimary Chromophore~200 - 400 nm
-NH₂ (Amino) GroupAuxochromeModifies λmax and intensity
-OCH₃ (Methoxy) GroupAuxochromeModifies λmax and intensity
-I (Iodo) GroupAuxochromeModifies λmax and intensity

Analytical Method Validation for Impurity Quantification

To accurately quantify this compound in bulk drug substances and finished pharmaceutical products, the analytical method used—typically a chromatographic technique like HPLC—must be rigorously validated. clearsynth.com Method validation ensures that the method is suitable for its intended purpose, providing reliable and consistent results. Key validation parameters include specificity, selectivity, linearity, range, and detection/quantification limits. wisdomlib.orgsphinxsai.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to produce a response only for the analyte of interest, without interference from other components that may be present in the sample matrix. wisdomlib.org For impurity analysis, this means the method must be able to distinguish and quantify this compound in the presence of the Amisulpride API, other process-related impurities, and any potential degradation products. sphinxsai.comresearchgate.net

Selectivity studies are performed by analyzing blank solutions (diluent), placebo formulations, and samples of the API spiked with known amounts of Impurity C and other related substances. wisdomlib.orgmdpi.com The results must demonstrate that the peak corresponding to Impurity C is well-resolved from all other peaks and that there is no signal from the blank or placebo at its retention time. Peak purity analysis, often performed using a Photodiode Array (PDA) detector, is also used to confirm that the chromatographic peak for the impurity is spectrally homogeneous and not co-eluting with other substances. turkjps.org

Table 3: Illustrative Data for a Specificity Study This table provides a hypothetical example of results from a specificity analysis.

Sample InjectedRetention Time of Impurity C (min)Peak Area at Impurity C RTPeak Purity
Blank (Diluent)Not ApplicableNo Peak DetectedNot Applicable
Placebo SolutionNot ApplicableNo Peak DetectedNot Applicable
API Solution (Unspiked)Not ApplicableNo Peak DetectedNot Applicable
Spiked Sample (API + Impurity C)4.515234Pass

Linearity and Range Determination

Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. wisdomlib.org The range is the interval between the lowest and highest analyte concentrations for which the method has been proven to be accurate, precise, and linear. For impurity quantification, this range typically spans from the Limit of Quantification (LOQ) to at least 120% of the impurity's reporting threshold. turkjps.orgwisdomlib.org

To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response against the concentration. The relationship is assessed using statistical methods, such as linear regression analysis, which yields a correlation coefficient (r²) that should ideally be very close to 1.000. turkjps.orgnih.gov

Table 4: Example of a Linearity Study for this compound This table shows hypothetical data for a 5-point calibration curve.

Concentration (µg/mL)Response (Peak Area)
0.5 (LOQ)5,105
1.010,150
2.525,400
5.050,750
7.5 (150%)76,050
Regression Analysis Result
Correlation Coefficient (r²)0.9998
Slope10125
Y-intercept55

Detection (LOD) and Quantification (LOQ) Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantified as an exact value. It is the concentration that yields a signal-to-noise (S/N) ratio of typically 3:1. sphinxsai.com

Limit of Quantification (LOQ): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established at a concentration that provides an S/N ratio of 10:1. sphinxsai.com

These limits are critical for trace-level impurity analysis, ensuring the method is sensitive enough to control impurities at the levels required by regulatory authorities. They can also be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. jddtonline.info

Table 5: Definitions and Methodologies for LOD and LOQ This table summarizes common approaches for determining detection and quantification limits.

ParameterDefinitionCommon MethodologyTypical S/N RatioFormula (based on calibration curve)
LOD Lowest detectable concentrationSignal-to-Noise Ratio≥ 3LOD = 3.3 * (σ / S)
LOQ Lowest quantifiable concentrationSignal-to-Noise Ratio≥ 10LOQ = 10 * (σ / S)

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

The validation of an analytical method ensures its reliability for its intended purpose. synzeal.com Accuracy and precision are two of the most critical validation parameters, establishing the method's trueness and consistency, respectively. ich.org

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed through recovery studies by spiking a placebo or sample matrix with known amounts of the impurity reference standard at different concentration levels. europa.eu For this compound, this would involve adding known quantities of the impurity to a sample of the Amisulpride drug substance or product and measuring the percentage of the impurity recovered by the analytical method. europa.eubbrc.in According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu Recovery values between 98.0% and 102.0% are generally considered acceptable. Several studies on amisulpride and its impurities have demonstrated high accuracy, with recovery results often close to 100% and Relative Standard Deviation (RSD) values well below 2%. bbrc.in

Table 1: Representative Accuracy Data for an Impurity Assay

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
800.80.7998.750.53
1001.01.01101.00
1201.21.1898.33

This table illustrates typical recovery results from an accuracy study. Data synthesized from findings in related analytical method validations. sphinxsai.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short time interval under the same operating conditions (e.g., same analyst, same equipment). ich.org It is typically determined by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate. ich.org

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment. ich.org This demonstrates the method's capability to remain unaffected by random events within a lab. europa.eu

For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD) of the measurements. A low %RSD (typically less than 2%) indicates a high degree of precision. bbrc.insphinxsai.com

Table 2: Representative Precision Data for an Impurity Assay

Precision LevelParameterConcentration (µg/mL)Measured Amount (Mean ± SD, n=6)% RSD
Repeatability (Intra-day)Analyst 1, Day 11.01.01 ± 0.00250.25
Intermediate Precision (Inter-day)Analyst 1, Day 21.01.00 ± 0.00560.56
Analyst 2, Day 11.00.99 ± 0.00450.45

This table presents typical repeatability and intermediate precision results. Data synthesized from findings in related analytical method validations. sphinxsai.comjddtonline.info

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. researchgate.net For a High-Performance Liquid Chromatography (HPLC) method used to quantify this compound, robustness would be evaluated by slightly altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.2 mL/min).

Mobile phase composition (e.g., ±2% organic phase).

pH of the mobile phase buffer.

Column temperature.

Wavelength of detection.

During robustness testing, system suitability parameters are monitored to ensure they remain within acceptable limits. The resolution between the impurity peak and the main component (Amisulpride) is a critical factor. sphinxsai.com

Table 3: Representative Robustness Study Data for an HPLC Method

Parameter VariedConditionResolution (Amisulpride vs. Impurity C)Tailing Factor (Impurity C)% RSD of Assay
Flow Rate (mL/min)0.8>2.0<2.0<2.0
1.2>2.0<2.0<2.0
Mobile Phase pH6.3>2.0<2.0<2.0
6.7>2.0<2.0<2.0

This table shows the effect of deliberate variations on critical system suitability parameters. Data synthesized from related analytical method validations. sphinxsai.comresearchgate.net

System Suitability Testing (SST) is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure the analytical system is performing adequately. researchgate.net Specific reference standards, such as "Amisulpride for system suitability," are used for this purpose. SST parameters typically include resolution, tailing factor, theoretical plates, and the reproducibility of replicate injections (%RSD). These tests confirm that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that is fit for its intended use. researchgate.net

Application of Chemometric Strategies in Impurity Profiling

Chemometrics employs mathematical and statistical methods to analyze complex chemical data, making it a powerful tool for impurity profiling. researchgate.net When combined with sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS), chemometrics can extract meaningful patterns from data that might otherwise be overlooked. mdpi.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original information. sartorius.com It transforms the initial variables into a new set of uncorrelated variables called principal components (PCs). riccardobonfichi.it In the context of impurity profiling, PCA can be used to visualize the similarities and dissimilarities between different batches or manufacturers of a drug product based on their impurity profiles. researchgate.net

A study on amisulpride formulations utilized PCA to get a rapid overview of the relationships between samples. oup.com By plotting the samples on a score plot (e.g., PC1 vs. PC2), it is possible to observe clustering, where samples with similar impurity profiles group together, and identify outliers that may warrant further investigation. oup.commtoz-biolabs.com The corresponding loading plot reveals which variables (impurities) are responsible for the observed separation in the score plot. mtoz-biolabs.com

Partial Least Squares - Discriminant Analysis (PLS-DA) is a supervised classification method used to model the relationship between a descriptor matrix (e.g., chromatographic data of impurities) and a response variable (e.g., sample class, such as manufacturer). mtoz-biolabs.com Unlike PCA, PLS-DA is a supervised technique that uses class information to maximize the separation between groups of observations. mtoz-biolabs.commtoz-biolabs.com

A PLS-DA model was successfully developed for the impurity profiling of amisulpride pharmaceutical formulations. oup.comnih.gov This model was able to correctly classify all analyzed formulations according to their respective manufacturers based on their unique impurity fingerprints. oup.commendeley.com Such models can be invaluable for identifying counterfeit products or detecting unexpected changes in a manufacturing process. nih.govresearchgate.net The performance of a PLS-DA model is often validated using metrics like sensitivity, specificity, and classification accuracy, which can be estimated using cross-validation or an independent test set. nih.govresearchgate.net

While targeted analysis focuses on quantifying known impurities, untargeted analysis aims to provide a comprehensive overview of all compounds present in a sample. theanalyticalscientist.com This approach is particularly valuable for detecting new or unexpected impurities that may arise from changes in synthesis routes, raw materials, or storage conditions. theanalyticalscientist.com

An untargeted chemometric strategy has been successfully applied to the impurity profiling of amisulpride. oup.comnih.gov This methodology typically involves using a high-resolution analytical technique, such as ultra-high-pressure liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UHPLC-QTOF-MS), to generate a complete chemical profile of the sample. oup.comresearchgate.net The complex data is then processed using multivariate analysis to extract features and identify potential impurities. oup.com This powerful combination not only allows for the detection of all expected impurities but has also led to the identification of previously unknown degradation products and impurities in amisulpride formulations. oup.commendeley.com This proactive approach is essential for a complete understanding of a drug's purity and potential safety risks.

Impurity Profiling, Control Strategies, and Quality Assurance for Amisulpride

Comprehensive Impurity Profiling of Amisulpride (B195569) Bulk Drug and Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance and its formulated product. For Amisulpride, impurities can originate from the manufacturing process, degradation, or storage. daicelpharmastandards.com Amisulpride EP Impurity C, chemically identified as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is a significant process-related impurity that requires careful monitoring. vulcanchem.comclearsynth.com

The structural characteristics of this compound include a benzamide (B126) core, an amino group, an iodine atom at the 5th position of the benzene (B151609) ring, a methoxy (B1213986) group at the 2nd position, and an ethylpyrrolidinyl group linked to the amide nitrogen via a methylene (B1212753) bridge. vulcanchem.com These features are distinct from the parent Amisulpride molecule, which contains an ethylsulfonyl group instead of iodine. nih.gov

Advanced analytical techniques are employed for the comprehensive profiling of Amisulpride and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a common method for separating and quantifying impurities. researchgate.net For enhanced sensitivity and structural elucidation, particularly for trace-level impurities, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) are utilized. researchgate.netnih.gov These methods allow for the accurate identification and quantification of Impurity C, ensuring that the final drug product meets the stringent quality standards set by regulatory bodies. vulcanchem.comresearchgate.net

Table 1: Chemical Identity of this compound vulcanchem.comclearsynth.comnih.govnih.gov

PropertyValue
Chemical Name 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide
CAS Number 176849-91-5
Molecular Formula C15H22IN3O2
Molecular Weight 403.26 g/mol
IUPAC Name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide

Strategies for Control of this compound during Synthesis

The control of impurities is a fundamental aspect of drug manufacturing, and it begins with a thorough understanding of the synthetic process. The formation of this compound is directly linked to the starting materials and reaction conditions employed during the synthesis of Amisulpride.

Process Optimization and In-Process Control (IPC)

The synthesis of Amisulpride typically involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. nih.gov The formation of Impurity C can occur if there is an iodine-containing analogue present in the starting materials or introduced during the process.

To minimize the formation of Impurity C, several process optimization strategies can be implemented:

Reaction Parameter Control: Strict control over reaction parameters such as temperature, reaction time, and the ratio of reactants is crucial.

Solvent Selection: The choice of solvent can significantly influence reaction pathways and impurity formation.

Catalyst Selection: In some synthetic routes, the choice of catalyst can impact the impurity profile. wipo.int

In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis allows for the monitoring and control of impurity levels. This can involve chromatographic analysis of reaction mixtures to ensure the consumption of starting materials and to check for the formation of Impurity C. If levels exceed a predetermined threshold, process adjustments can be made in real-time.

A patent describing the synthesis of a related Amisulpride impurity highlights the importance of controlling reaction conditions to achieve high purity. patsnap.com While the patent focuses on a different impurity, the principles of process control are broadly applicable.

Impact of Raw Material Purity on Impurity Profile

The purity of starting materials is a critical determinant of the final API's impurity profile. daicelpharmastandards.com To control the levels of this compound, it is essential to have stringent specifications for all raw materials, particularly the key intermediates.

Specifically, the starting material 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid must be free from its iodo-analogue, 4-amino-5-iodo-2-methoxybenzoic acid. The presence of this iodo-analogue as an impurity in the starting material would directly lead to the formation of this compound during the condensation step.

Therefore, a robust supplier qualification program and rigorous testing of incoming raw materials are essential control strategies. This includes the development and validation of sensitive analytical methods to detect potential iodine-containing impurities in the starting materials.

Impurity Management in Pharmaceutical Development and Manufacturing

Effective impurity management extends beyond the synthesis of the API and encompasses the entire pharmaceutical development and manufacturing lifecycle, including formulation and storage.

Stability-Indicating Analytical Method Development for Impurity Monitoring

A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its impurities and degradation products. turkjps.orgwisdomlib.org The development and validation of such methods are regulatory requirements and are crucial for monitoring the impurity profile of Amisulpride and its formulations over time.

For this compound, a stability-indicating HPLC or UPLC method is typically developed. turkjps.orgturkjps.org The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net Specificity is particularly important to ensure that the peak corresponding to Impurity C is well-resolved from the Amisulpride peak and any other potential impurities. jddtonline.info

Forced degradation studies are a key component of developing a stability-indicating method. sphinxsai.com By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must be able to separate and quantify these degradation products from the intact drug and other impurities, including Impurity C. researchgate.net

Table 2: Key Considerations for Stability-Indicating Methods

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Amisulpride drug products. A comprehensive approach that includes thorough impurity profiling, robust control strategies during synthesis, and diligent impurity management throughout the pharmaceutical development and manufacturing process is essential. By understanding the formation of this impurity and implementing effective control measures, from raw material testing to the development of stability-indicating analytical methods, pharmaceutical manufacturers can ensure that their Amisulpride products consistently meet the highest quality standards.

Role of Reference Standards in Impurity Analysis

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. pharmaffiliates.com Reference standards, which are highly purified and well-characterized substances, serve as the benchmark for the identification and quantification of impurities during the manufacturing process and in the final drug product. creative-biolabs.comknorspharma.com The use of these standards is integral for validating analytical methods and ensuring that impurity levels are maintained within the stringent limits set by regulatory bodies like the European Pharmacopoeia (EP). knorspharma.compharmiweb.com

In the context of Amisulpride, an atypical antipsychotic drug, the monitoring and control of related substances, such as this compound, are mandatory to guarantee the quality of the active pharmaceutical ingredient (API) and the finished dosage form. vulcanchem.comfda.gov this compound is a known and specified impurity that must be carefully monitored. vulcanchem.comclearsynth.com

Preparation and Characterization of Impurity Reference Standards

The establishment of a reference standard for an impurity like this compound is a meticulous process that involves its synthesis, purification, and comprehensive characterization. creative-biolabs.comsymeres.com If a reference material is not available from official sources, such as pharmacopoeias, it must be synthesized. creative-biolabs.com This involves developing a synthetic route that can produce the impurity with a high degree of purity. symeres.com

Following synthesis, the impurity is subjected to a rigorous characterization process to confirm its identity and purity. creative-biolabs.com This characterization is essential for its intended use in qualitative and quantitative analyses. lgcstandards.com For this compound, the chemical identity has been established as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide. vulcanchem.comclearsynth.com

The characterization of an impurity reference standard typically involves a battery of analytical techniques to provide a comprehensive profile of the substance. creative-biolabs.com These techniques include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and confirm the molecular structure of the impurity. symeres.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the reference standard. creative-biolabs.com It is also used to detect and quantify any other impurities that may be present. researchgate.net

Other Analyses: Additional tests such as elemental analysis, determination of water content (e.g., by Karl Fischer titration), and analysis of residual solvents and inorganic impurities are also performed to establish a complete purity profile. creative-biolabs.com

The comprehensive data obtained from these analyses are documented in a Certificate of Analysis (CoA), which accompanies the reference standard. venkatasailifesciences.comdaicelpharmastandards.com This document provides the user with essential information about the identity, purity, and proper storage conditions of the standard.

Below is a table summarizing the key identification and chemical properties of this compound.

PropertyValueSource(s)
Chemical Name 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide vulcanchem.comclearsynth.com
CAS Number 176849-91-5 vulcanchem.comclearsynth.com
Molecular Formula C15H22IN3O2 vulcanchem.compharmaffiliates.com
Molecular Weight 403.26 g/mol vulcanchem.compharmaffiliates.com
Synonyms Amisulpride Impurity C clearsynth.comklivon.com

Traceability of Impurity Standards to Pharmacopoeial Requirements

For a reference standard to be authoritative in pharmaceutical analysis, its properties must be traceable to a primary standard, often established by a pharmacopoeial body like the European Directorate for the Quality of Medicines & HealthCare (EDQM). lgcstandards.comedqm.euwho.int Traceability ensures that the measurements made using the reference standard are accurate, reliable, and consistent across different laboratories and manufacturing sites. pharmaceutical-technology.com

The European Pharmacopoeia provides Chemical Reference Substances (CRS) that are to be used in the tests and assays described in the monographs. americanpharmaceuticalreview.comedqm.eu When a pharmacopoeial reference standard for a specific impurity is available, it is considered the primary standard. lgcstandards.com In-house or secondary reference standards, such as a commercially prepared standard for this compound, must have their identity and purity established through direct comparison with the primary pharmacopoeial standard, if one exists. edqm.euqvents.in

The process of establishing traceability involves:

Direct Comparison: The in-house or secondary standard is analyzed alongside the official pharmacopoeial reference standard using the analytical methods prescribed in the monograph. qvents.in

Documentation: All characterization and comparison data are thoroughly documented to provide a clear audit trail demonstrating the link between the secondary standard and the primary standard. who.intpharmaceutical-technology.com

Purity Assignment: The purity of the secondary standard is assigned based on the comprehensive characterization data, and this value is used in the quantitative analysis of the impurity in Amisulpride samples. creative-biolabs.com

The International Council on Harmonisation (ICH) guidelines, specifically Q3A, state that reference standards used for the control of impurities should be evaluated and characterized for their intended use. lgcstandards.comveeprho.com The European Pharmacopoeia has adopted the principles of the ICH guidelines, which set thresholds for the reporting, identification, and qualification of impurities in active substances. europa.eu Therefore, having a well-characterized and traceable reference standard for this compound is a regulatory expectation to ensure compliance with pharmacopoeial requirements. venkatasailifesciences.comeuropa.eu

The availability of such standards from commercial suppliers, who provide comprehensive Certificates of Analysis and often claim traceability to EP or USP standards, facilitates the implementation of robust quality control strategies for Amisulpride. clearsynth.comvenkatasailifesciences.com

Regulatory and Pharmacopoeial Perspectives on Amisulpride Ep Impurity C

European Pharmacopoeia (EP) Monographs and Related Substances Requirements

The European Pharmacopoeia provides detailed monographs for active pharmaceutical ingredients (APIs) and finished drug products, outlining the standards required to ensure their quality. For Amisulpride (B195569), the EP monograph includes a section on related substances, which specifies the acceptable limits for known and unknown impurities. uspbpep.comscribd.com

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Council for Harmonisation (ICH) has established widely accepted guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). ich.orgpremier-research.com These guidelines provide a rational framework for the reporting, identification, and qualification of impurities.

Thresholds for Reporting, Identification, and Qualification of Impurities

ICH Q3A and Q3B establish thresholds for impurities based on the maximum daily dose (MDD) of the drug substance. uspnf.com These thresholds trigger the need for reporting, identifying the structure of, and qualifying the safety of an impurity. jpionline.orgich.org

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. jpionline.org

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.orgich.org

Qualification Threshold: The level at which an impurity must be qualified for its biological safety. jpionline.orgkobia.kr

The following interactive table summarizes the thresholds outlined in the ICH Q3A/Q3B guidelines:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 1 g0.03%0.05%0.05%
TDI: Total Daily Intake

Regulatory Expectations for Impurity Control and Analytical Method Validation

Regulatory agencies expect pharmaceutical manufacturers to have a robust strategy for controlling impurities. freyrsolutions.com This includes the development and validation of analytical methods capable of detecting and quantifying impurities at the required levels. pqri.org

The validation of analytical procedures is governed by ICH guideline Q2(R1) and the more recent Q2(R2). europa.euich.orgduyaonet.com These guidelines outline the characteristics that need to be evaluated during method validation, including:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.orgikev.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.orgikev.org

Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.orgduyaonet.com

Accuracy: The closeness of test results to the true value. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This includes repeatability and intermediate precision. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

For impurity testing, the analytical method must be validated to demonstrate that it is specific for the impurities and the drug substance, and that it is accurate and precise at the level of the reporting threshold. ikev.org Regulatory submissions must include the validation data for the analytical procedures used for impurity control. duyaonet.com A risk-based approach is encouraged for managing impurities throughout the product lifecycle. freyrsolutions.com

Future Research Directions on Amisulpride Ep Impurity C

Computational Chemistry and In Silico Modeling for Impurity Prediction

The use of computational tools can revolutionize the prediction and understanding of impurity formation, moving from a reactive to a proactive approach. In silico methodologies are increasingly vital for evaluating the potential risks associated with chemical compounds, including pharmaceutical impurities. immunocure.us

Future research should focus on developing a comprehensive in silico profile for Amisulpride (B195569) EP Impurity C. This would involve using various computational models to predict its physicochemical properties, potential formation pathways, and toxicological endpoints. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict potential mutagenicity or other toxicities without extensive animal testing. immunocure.us Molecular docking studies could simulate the interaction of Impurity C with biological targets, providing insights into potential mechanisms of toxicity. nih.govresearchgate.net Furthermore, computational tools can simulate reaction pathways to identify the precise conditions that favor the formation of Impurity C over the desired active pharmaceutical ingredient (API), Amisulpride. insilicominds.com This predictive power allows for the redesign of synthetic routes to minimize impurity generation from the outset.

Table 1: Potential Applications of In Silico Tools for Amisulpride Impurity C Research

Computational Tool/TechniqueApplication for Amisulpride EP Impurity CResearch Objective
QSAR Models (e.g., expert rule-based, statistical) Predict potential mutagenicity, carcinogenicity, and other toxicological endpoints. immunocure.usEarly risk assessment and prioritization for further toxicological studies.
Molecular Docking Simulate binding affinity to biological targets (e.g., enzymes, receptors). nih.govElucidate potential mechanisms of toxicity and off-target effects.
Reaction Pathway Simulation Model the kinetics and thermodynamics of reactions leading to Impurity C formation. insilicominds.comIdentify critical process parameters that influence impurity formation and guide process optimization.
Physicochemical Property Prediction Calculate properties like solubility, pKa, and logP. nih.govInform the development of analytical methods and predict environmental fate.

Development of Novel and High-Throughput Analytical Methodologies

While existing methods like High-Performance Liquid Chromatography (HPLC) are effective, they can be time-consuming for routine quality control in a high-production environment. biomedres.ussphinxsai.com The future lies in the development of faster, more sensitive, and higher-throughput analytical methodologies.

Research should be directed towards Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). nih.govresearchgate.net UPLC systems use smaller particle size columns, enabling significantly faster analysis times and better resolution compared to traditional HPLC. researchgate.net Coupling UPLC with MS/MS provides unparalleled sensitivity and selectivity, allowing for the detection and quantification of Impurity C at extremely low levels. nih.gov Developing such methods would facilitate rapid batch release testing and enable more comprehensive process monitoring. Furthermore, the application of chemometric techniques to the complex datasets generated can help in pattern recognition and identifying the root cause of impurity excursions. nih.govresearchgate.net

Table 2: Comparison of Traditional vs. Novel Analytical Methods for Impurity Profiling

ParameterTraditional HPLC-UV MethodNovel UPLC-MS/MS Method
Typical Run Time 20-40 minutes sphinxsai.com< 5 minutes nih.gov
Sensitivity Microgram (µg) to Nanogram (ng) per mL jddtonline.infoPicogram (pg) to Femtogram (fg) per mL
Selectivity Based on retention time and UV absorbanceBased on retention time, parent ion mass, and fragment ion mass synthinkchemicals.com
Throughput Low to MediumHigh
Confirmation Capability Presumptive (based on retention time)Confirmatory (based on mass fragmentation) scispace.com

Advanced Spectroscopic Techniques for Trace Impurity Characterization

The definitive structural elucidation of an impurity is critical for understanding its origin and potential impact. While the primary structure of this compound is known, advanced spectroscopic techniques can be used to characterize it with greater certainty and to identify any other co-eluting, trace-level impurities that may not be captured by routine methods.

Future efforts should employ a combination of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the impurity and its fragments. nih.govscispace.com Advanced NMR techniques, including 2D-NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of atoms within the molecule. synthinkchemicals.comscispace.com These powerful hyphenated techniques, like LC-MS-NMR, can provide comprehensive structural information on impurities isolated directly from the analytical separation process. scispace.com

Table 3: Application of Advanced Spectroscopic Techniques for Impurity C

Spectroscopic TechniqueInformation ProvidedPurpose
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, elemental composition. scispace.comUnambiguous confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns. nih.govStructural elucidation and confirmation of specific functional groups.
2D-NMR (COSY, HSQC, HMBC) Proton-proton and proton-carbon correlations. synthinkchemicals.comDefinitive confirmation of atomic connectivity and stereochemistry.
LC-SPE-NMR Online separation and NMR analysis of isolated peaks.Characterization of unknown trace impurities without complex isolation.

Green Chemistry Approaches for Minimizing Impurity Formation

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of Amisulpride can lead to a more environmentally friendly process with a lower impurity burden.

Research should investigate the entire synthetic process of Amisulpride to identify opportunities for green interventions that specifically target the reduction of Impurity C. This could involve replacing hazardous reagents or solvents with safer, more sustainable alternatives. jddhs.comunibo.it For instance, the iodination step could be a key focus, exploring alternative iodinating agents or catalysts that offer higher selectivity. The use of biocatalysis, employing enzymes to perform specific chemical transformations, could offer high selectivity under mild conditions, potentially avoiding the side reactions that lead to Impurity C. mdpi.com Energy-efficient methods like microwave-assisted or continuous flow synthesis can also be explored to improve reaction control and minimize byproduct formation. jddhs.com

Table 4: Green Chemistry Principles Applied to Amisulpride Synthesis

Green Chemistry PrinciplePotential Application to Minimize Impurity C
1. Prevention Redesign the synthesis to avoid byproduct formation from the start. unibo.it
3. Less Hazardous Chemical Syntheses Use alternative, less toxic iodinating agents that are more selective. unibo.it
4. Designing Safer Chemicals (Not directly applicable to an existing impurity, but to designing new drugs).
5. Safer Solvents and Auxiliaries Replace traditional organic solvents with greener alternatives like water or bio-solvents. mdpi.com
9. Catalysis Utilize highly selective catalysts (chemical or biological) to direct the reaction away from impurity formation pathways. jddhs.com
11. Real-time analysis for Pollution Prevention Implement in-process controls to monitor and prevent the formation of Impurity C.

Development of Predictive Models for Impurity Degradation Kinetics

Understanding the rate at which an impurity forms or degrades over time is crucial for setting appropriate specifications and ensuring product stability throughout its shelf life. researchgate.net Predictive models can simulate the stability of the drug product under various conditions.

Future research should focus on establishing the degradation kinetics of this compound. This involves conducting forced degradation studies under various stress conditions (e.g., heat, humidity, light, different pH values) to identify its degradation products and pathways. researchgate.netnih.gov The data from these studies can be used to build mathematical models, such as those based on the Arrhenius equation, to predict the rate of degradation under specific storage conditions. researchgate.net Population pharmacokinetic (PPK) modeling approaches, often used for drug substances in patients, could be adapted to model impurity kinetics within a population of drug product batches, accounting for variability. nih.gov Such models would be invaluable for predicting shelf life, establishing meaningful release and stability specifications, and performing risk assessments. researchgate.net

Table 5: Outline for a Kinetic Study of Amisulpride Impurity C

Study PhaseActivitiesParameters to be Determined
Forced Degradation Expose Impurity C standard to stress conditions (acid, base, oxidation, heat, light).Identify degradation products; Elucidate degradation pathways.
Isothermal/Non-isothermal Studies Analyze the degradation of Impurity C at various temperatures using techniques like TG/DSC. researchgate.netActivation energy (Ea), reaction order, pre-exponential factor.
Kinetic Model Development Fit experimental data to kinetic models (e.g., zero-order, first-order, second-order).Rate constants (k) at different conditions.
Predictive Modeling & Simulation Use the developed model to simulate impurity levels over time under defined storage conditions.Predict shelf-life and support specification setting.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Amisulpride EP Impurity C in drug substances?

To identify and characterize this compound (Ethyl 2-methoxy-5-sulfamoylbenzoate), researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is typically used for initial separation and quantification, while structural elucidation requires advanced techniques such as 1H-NMR , 13C-NMR , and mass spectrometry (MS) . Method validation must include parameters like specificity, linearity, and detection limits to comply with regulatory standards .

Q. How can synthesis pathways leading to the formation of this compound be investigated?

Researchers should map synthetic routes using reaction mechanism studies and intermediate tracking . For example, impurities may arise during alkylation or sulfonation steps. Stability-indicating methods, such as forced degradation studies under acidic/alkaline conditions, can identify conditions that promote impurity formation . Batch comparison using HPLC-MS helps correlate process variables (e.g., temperature, catalysts) with impurity levels .

Q. What regulatory criteria govern the control of this compound in pharmaceuticals?

The International Council for Harmonisation (ICH) Q3A/B guidelines mandate reporting, identifying, and qualifying impurities above thresholds (e.g., 0.10% for daily doses ≤2 g). Analytical methods must be validated per ICH Q2(R1) to ensure accuracy, precision, and robustness. Toxicological assessments are required if impurity levels exceed qualification thresholds .

Q. How do researchers assess the impact of this compound on drug efficacy and safety?

Pharmacological assays (e.g., receptor-binding studies) compare the impurity’s activity to the parent compound. For safety, in vitro genotoxicity assays (Ames test, micronucleus assay) and in silico toxicity prediction tools (e.g., Derek Nexus) evaluate potential risks. Dose-dependent cytotoxicity studies in cell lines further inform safety margins .

Q. What are the primary sources of elemental impurities in this compound, and how are they controlled?

Elemental impurities (e.g., catalysts like palladium) may originate from raw materials or synthesis. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies trace metals. Control strategies include supplier audits, purification steps, and adherence to USP <232>/<233> standards for permissible limits .

Advanced Research Questions

Q. How can researchers design a stability study to evaluate the degradation kinetics of this compound?

A robust stability study should include:

  • Forced degradation under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic conditions.
  • Kinetic modeling (e.g., Arrhenius equation) to predict degradation rates.
  • HPLC-DAD/MS for tracking degradation products and validating method stability-indicating capability.
  • Statistical analysis of batch variability using ANOVA to assess significance of degradation pathways .

Q. What strategies resolve contradictory data in impurity quantification across different analytical platforms?

Cross-validation using orthogonal methods (e.g., HPLC vs. capillary electrophoresis) identifies platform-specific biases. For example, discrepancies in peak integration may arise from co-eluting impurities. Researchers should:

  • Perform spiking experiments with certified reference materials.
  • Apply multivariate analysis (e.g., PCA) to isolate method-related variables.
  • Validate results through inter-laboratory studies to ensure reproducibility .

Q. How can advanced structural characterization techniques address uncertainties in impurity identification?

For ambiguous spectral data (e.g., overlapping NMR signals), 2D-NMR techniques (COSY, HSQC) clarify proton-carbon correlations. High-Resolution Mass Spectrometry (HRMS) with isotopic pattern analysis confirms molecular formulas. X-ray crystallography may resolve stereochemical uncertainties if the impurity can be crystallized .

Q. What methodologies validate the sensitivity of impurity detection methods in complex matrices?

Limit of Detection (LOD)/Limit of Quantitation (LOQ) studies should be conducted in the presence of the drug substance and excipients. For example, spike recovery experiments at 0.05–0.15% impurity levels assess matrix interference. Design of Experiments (DoE) optimizes parameters like mobile phase composition and column temperature to minimize noise .

Q. How do researchers evaluate the toxicological relevance of low-abundance impurities like this compound?

A tiered approach is recommended:

  • QSAR models predict mutagenicity and carcinogenicity.
  • Metabolite identification (e.g., liver microsome assays) assesses bioactivation potential.
  • Chronic toxicity studies in animal models (if warranted by preliminary data).
  • Risk-benefit analysis comparing impurity exposure to therapeutic dose thresholds .

Methodological Considerations

  • Data Integrity : Use raw data repositories (e.g., electronic lab notebooks) to ensure traceability. Processed data must include uncertainty margins and statistical confidence intervals .
  • Replication : Detailed experimental protocols (e.g., column specifications, gradient programs) enable independent verification .
  • Literature Review : Differentiate primary sources (e.g., USP monographs) from secondary interpretations to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.